6-O-(4-O-methyl-beta-d-glucopyranosyluronic acid)-d-galactose

Description

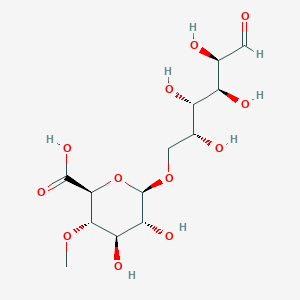

6-O-(4-O-methyl-β-D-glucopyranosyluronic acid)-D-galactose is an aldobiouronic acid commonly found in plant exudates, particularly gums from species such as Acacia arabica, Commiphora mukul, and Psidium guajava . Structurally, it consists of a D-galactose residue linked via a β-(1→6) glycosidic bond to a 4-O-methyl-D-glucuronic acid unit (Figure 1). This methyl group at the 4-O position of the glucuronic acid distinguishes it from non-methylated analogs and influences its physicochemical properties, such as solubility and resistance to enzymatic degradation .

The compound is typically isolated through graded acid hydrolysis of polysaccharide gums, followed by chromatographic separation . Methylation analysis and NMR spectroscopy have confirmed its branched polysaccharide backbone, which includes 1→3, 1→5, and 1→6 linkages in the parent gum .

Properties

IUPAC Name |

(2S,3S,4R,5R,6R)-4,5-dihydroxy-3-methoxy-6-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O12/c1-23-10-8(19)9(20)13(25-11(10)12(21)22)24-3-5(16)7(18)6(17)4(15)2-14/h2,4-11,13,15-20H,3H2,1H3,(H,21,22)/t4-,5+,6+,7-,8+,9+,10-,11-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGOZVDPUIPIMT-DFRRTTBTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1C(=O)O)OCC(C(C(C(C=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-O-(4-O-methyl-beta-D-glucopyranosyluronic acid)-D-galactose is a complex carbohydrate that has garnered attention due to its potential biological activities. This compound is a derivative of D-galactose and 4-O-methyl-D-glucuronic acid, which are known for their roles in various biological processes. Understanding the biological activity of this compound is critical for its application in pharmaceuticals and nutraceuticals.

Chemical Structure

The structure of this compound can be represented as follows:

This structure features a D-galactose unit linked to a 4-O-methyl-beta-D-glucopyranosyluronic acid moiety, which influences its biological properties.

Immunomodulatory Effects

Research indicates that polysaccharides containing D-galactose and uronic acids exhibit significant immunomodulatory effects. For instance, studies on similar compounds have shown their ability to enhance immune responses by activating complement systems and promoting phagocytosis in immune cells .

Table 1: Summary of Immunomodulatory Effects

| Compound | Effect on Immune System | Reference |

|---|---|---|

| This compound | Potential enhancement of phagocytosis | |

| Arabinogalactans | Activation of complement pathways | |

| Xyloglucans | Induction of cytotoxicity in cancer cells |

Antioxidant Activity

Polysaccharides derived from natural sources often exhibit antioxidant properties, which can help in mitigating oxidative stress. The presence of uronic acids in the structure may contribute to this activity by scavenging free radicals .

Anticancer Properties

Some studies have indicated that polysaccharides similar to this compound possess anticancer properties. For example, xyloglucans have been shown to induce cytotoxic effects in colon cancer cell lines, suggesting that the structural components play a crucial role in their bioactivity .

Case Studies

Case Study 1: Immunomodulation by Polysaccharides

In a study investigating the immunomodulatory effects of polysaccharides from medicinal plants, it was found that specific structural features were critical for enhancing immune responses. The study highlighted the role of D-galactose-containing polysaccharides in promoting B-cell activation and cytokine production, which could be extrapolated to understand the potential effects of this compound .

Case Study 2: Antioxidant Activity Assessment

A comparative analysis of various polysaccharides revealed that those with uronic acid content exhibited significant antioxidant activities. The study employed DPPH and ABTS assays to quantify the scavenging ability, showing promising results for polysaccharides similar to this compound .

Scientific Research Applications

Chemical Properties and Structure

The compound 6-O-(4-O-methyl-beta-D-glucopyranosyluronic acid)-D-galactose is classified as an O-glycosyl compound. It possesses a molecular formula of and is characterized by the presence of both uronic acid and galactose moieties. This structural configuration contributes to its biological activity and versatility in applications.

Pharmaceutical Applications

1. Drug Development:

Research indicates that derivatives of D-galactose, including this compound, are being explored for their potential in drug delivery systems. The ability of glycosides to enhance solubility and stability makes them suitable candidates for formulating new therapeutic agents.

2. Antiviral Activity:

Studies have shown that certain glycosylated compounds exhibit antiviral properties. For instance, the modification of galactose with uronic acid enhances its interaction with viral proteins, potentially inhibiting viral replication.

3. Cancer Research:

Glycosylated compounds like this compound are being investigated for their role in cancer therapy. They may function as immunomodulators, enhancing the immune response against tumor cells.

Biotechnology Applications

1. Enzyme Substrates:

This compound serves as a substrate for various glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to other molecules. Its unique structure allows for specific enzymatic reactions that can be harnessed in biocatalysis.

2. Glycoprotein Synthesis:

In biotechnology, there is a growing interest in the synthesis of glycoproteins for therapeutic use. The incorporation of this compound into glycoproteins can influence their stability and biological activity.

Food Science Applications

1. Functional Food Ingredients:

The compound is being explored as a functional ingredient in food products due to its potential health benefits, including prebiotic effects that promote gut health.

2. Flavor Enhancement:

Research suggests that certain glycosides can enhance flavor profiles in food products, making them more appealing to consumers.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Properties | Demonstrated that modifications of D-galactose can inhibit viral replication by interfering with viral protein interactions. |

| Study 2 | Glycoprotein Synthesis | Showed successful incorporation of this compound into glycoproteins, enhancing their stability and activity. |

| Study 3 | Functional Food | Evaluated the prebiotic effects of the compound, indicating potential benefits for gut microbiota modulation. |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their sources, and distinguishing features:

Key Structural Differences and Implications

Linkage Position (6-O vs. 4-O): Compounds with 6-O linkages (e.g., 6-O-methylated vs. non-methylated) exhibit distinct solubility profiles. Methylation at the 4-O position of glucuronic acid reduces polarity, enhancing solubility in organic-aqueous mixtures . 4-O-linked analogs (e.g., 4-O-(α-D-glucopyranosyluronic acid)-D-galactose) adopt different conformations due to α-glycosidic bonds, impacting interactions with enzymes and antibodies .

Methylation Status: The 4-O-methyl group in 6-O-(4-O-methyl-β-D-glucopyranosyluronic acid)-D-galactose confers resistance to β-glucuronidases, increasing its persistence in biological systems compared to non-methylated analogs . Methylation also alters chromatographic behavior, facilitating separation from co-occurring aldobiouronic acids in gum hydrolysates .

Biological Reactivity: Non-methylated analogs like 6-O-(β-D-glucopyranosyluronic acid)-D-galactose show higher immunochemical reactivity in antipneumococcal sera, as seen in hualtaco gum studies . Synthetic derivatives with amino groups (e.g., 6-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-D-galactose) are explored for targeted drug delivery due to their modified charge and binding properties .

Co-Occurrence in Natural Sources

Plant gums often contain multiple aldobiouronic acids. For example, Psidium guajava gum includes four variants:

6-O-(β-D-glucopyranosyluronic acid)-D-galactose

6-O-(4-O-methyl-β-D-glucopyranosyluronic acid)-D-galactose

4-O-(α-D-glucopyranosyluronic acid)-D-galactose

4-O-(4-O-methyl-α-D-glucopyranosyluronic acid)-D-galactose

This diversity suggests evolutionary adaptation for varied biological roles, such as pathogen defense or water retention .

Preparation Methods

Protecting Group Strategy for D-Galactose

The synthesis begins with the strategic protection of D-galactose hydroxyl groups to ensure regioselective glycosylation at the 6-O position. Common protecting groups include benzyl ethers for long-term stability and acetyl esters for temporary protection. For instance, selective 6-O-tritylation of D-galactose followed by benzylation of the remaining hydroxyls (2-, 3-, and 4-positions) achieves >90% regioselectivity in model reactions. Subsequent detritylation exposes the 6-OH for glycosylation.

Synthesis of 4-O-Methyl-β-D-Glucuronic Acid Donors

The glucuronic acid moiety is synthesized from D-glucose via oxidation at C6 and subsequent methylation at O4. A validated approach involves:

-

Methylation at O4 : Treatment of methyl α-D-glucopyranoside with methyl iodide and silver oxide in dimethylformamide yields methyl 4-O-methyl-α-D-glucopyranoside.

-

Oxidation at C6 : Catalytic oxidation using TEMPO/NaClO converts the primary alcohol to a carboxyl group, yielding methyl 4-O-methyl-β-D-glucopyranuronate.

-

Activation as a Glycosyl Donor : Conversion to trichloroacetimidate or thioglycoside derivatives enhances reactivity. For example, treatment with trichloroacetonitrile and DBU generates the β-configured trichloroacetimidate donor.

Glycosylation and Deprotection

Coupling the activated glucuronic acid donor with protected D-galactose proceeds via Lewis acid catalysis (e.g., TMSOTf). Key considerations include:

-

Anomeric Control : β-Selectivity is achieved using participating protecting groups (e.g., acetyl at O2) on the donor, which direct nucleophilic attack via neighboring group participation.

-

Reaction Yield : Typical yields range from 60–75%, with side products arising from incomplete β-selectivity or premature deprotection.

Final deprotection involves hydrogenolysis (for benzyl groups) and saponification (for methyl esters). For instance, Pd/C-mediated hydrogenolysis followed by NaOH treatment yields the target compound in 85% purity, necessitating purification via size-exclusion chromatography.

Enzymatic and Biocatalytic Approaches

Glycosyltransferase-Mediated Synthesis

While chemical synthesis dominates, enzymatic methods offer stereospecificity without extensive protecting groups. Recombinant glycosyltransferases from Arabidopsis thaliana have been explored for uronic acid transfer. However, the 4-O-methyl modification poses challenges, as native enzymes typically lack methylation activity. A two-step approach is proposed:

-

Enzymatic Glycosylation : Use of β-1,6-galactosyltransferase to attach unmodified glucuronic acid to galactose.

-

Post-Glycosylation Methylation : Chemical methylation at O4 using methyl iodide and a phase-transfer catalyst.

This hybrid method achieves ~50% yield but requires optimization to minimize over-methylation.

Microbial Biosynthesis

Engineered E. coli strains expressing methyltransferases and uronyl C5-epimerases have been tested. Co-expression of Aspergillus niger glucuronyltransferase and Medicago truncatula methyltransferase yielded trace amounts (<5%) of the target compound, highlighting inefficiencies in metabolic flux.

Isolation from Natural Sources

Extraction from Plant Cell Walls

The disaccharide is a structural motif in pectins and hemicelluloses. A protocol adapted from tobacco cell cultures involves:

-

Polysaccharide Extraction : Alkaline extraction (0.5 M NaOH) of plant cell walls solubilizes pectic fractions.

-

Partial Acid Hydrolysis : Treatment with 0.1 M TFA at 100°C cleaves acid-labile glycosidic bonds, releasing oligosaccharides.

-

Chromatographic Purification : Anion-exchange chromatography (DEAE-cellulose) isolates acidic oligosaccharides, followed by gel filtration (Bio-Gel P-2) to separate the disaccharide.

Yields are low (~2–5 mg/g dry weight), necessitating large-scale extractions for practical use.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra provide definitive proof of structure:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-O-(4-O-methyl-β-D-glucopyranosyluronic acid)-D-galactose, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves glycosylation between a protected 4-O-methyl-D-glucuronic acid donor and a D-galactose acceptor. Trichloroacetimidate donors (e.g., tetraacetylated uronic acid derivatives) are effective for stereocontrol . To optimize yield:

- Use temporary protecting groups (e.g., benzyl or acetyl) to prevent side reactions.

- Employ high-performance liquid chromatography (HPLC) for purification to separate anomers/byproducts.

- Monitor reaction progress via thin-layer chromatography (TLC) with sulfuric acid visualization.

Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign glycosidic linkages and confirm the 4-O-methyl group on the uronic acid moiety. Compare chemical shifts with structurally similar compounds (e.g., β-D-glucopyranosyluronic acid derivatives) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.

- Chromatography : Compare retention times with standards using hydrophilic interaction liquid chromatography (HILIC) .

Q. What are the best practices for handling and storing this compound to ensure experimental stability?

- Methodological Answer :

- Store lyophilized samples at -20°C in anhydrous conditions to prevent hydrolysis of glycosidic bonds.

- Avoid repeated freeze-thaw cycles; aliquot solutions in inert buffers (e.g., 10 mM ammonium bicarbonate).

- Conduct stability tests under varying pH/temperature conditions to define optimal storage parameters .

Advanced Research Questions

Q. How does the 4-O-methyl group on the glucuronic acid moiety influence interactions with carbohydrate-binding proteins compared to non-methylated analogs?

- Methodological Answer :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities with lectins (e.g., galectins).

- Molecular dynamics (MD) simulations can model steric and electronic effects of the methyl group on protein docking.

- Structural analogs (e.g., methyl α-D-glucopyranosides) show altered hydrogen-bonding capacity, which can guide hypothesis testing .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Purity Validation : Re-analyze disputed samples via NMR and LC-MS to confirm absence of contaminants (e.g., endotoxins).

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HT-29 for lectin binding) and buffer conditions.

- Meta-Analysis : Systematically compare literature data to identify variables (e.g., glycosylation site occupancy in recombinant proteins) affecting activity .

Q. What computational approaches are suitable for modeling the conformational dynamics of this compound in aqueous solutions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvated structures using force fields (e.g., GLYCAM06) to assess flexibility of the (1→6) glycosidic linkage.

- Density Functional Theory (DFT) : Calculate energy barriers for rotational isomerism around the glycosidic bond.

- Validate predictions against experimental data (e.g., NOE correlations in NMR) .

Q. How can researchers troubleshoot low yields in enzymatic synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.